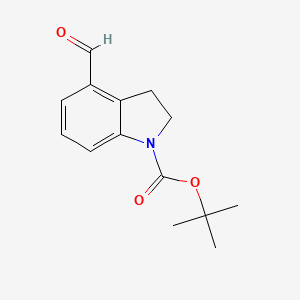

1-Boc-4-formylindoline

Description

1-Boc-4-formylindoline (CAS: 1207194-48-6) is a heterocyclic compound featuring an indoline core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a formyl group at the 4-position. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol and a purity typically ≥95% . Structurally, the Boc group enhances stability during synthetic processes, while the formyl moiety enables diverse reactivity, such as nucleophilic additions or condensations. This compound is widely utilized in pharmaceutical intermediates, particularly in the synthesis of bioactive molecules like kinase inhibitors and protease inhibitors .

Properties

IUPAC Name |

tert-butyl 4-formyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,9H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAIDQMPFVVRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693931 | |

| Record name | tert-Butyl 4-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207194-48-6 | |

| Record name | tert-Butyl 4-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Boc-4-formylindoline can be synthesized through various synthetic routes. One common method involves the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating and further steps to obtain the aldehyde . The reaction conditions typically involve ambient temperature for the initial condensation and elevated temperatures (around 190°C) for subsequent steps.

Chemical Reactions Analysis

1-Boc-4-formylindoline undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include mild to strong oxidizing or reducing agents, and the major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-4-formylindoline has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural product derivatives.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: It is involved in the development of new therapeutic agents, particularly those targeting neurological and oncological pathways.

Industry: It is used in the production of fine chemicals and specialty materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Boc-4-formylindoline is primarily related to its ability to act as a versatile intermediate in organic synthesis. Its formyl group can undergo various chemical transformations, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific derivatives and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-Boc-4-formylindoline and structurally or functionally related indoline/piperidine derivatives.

Table 1: Structural and Functional Comparison

Research Findings and Data

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Key Observations:

- Steric Effects : The 5-formyl isomer’s lower reactivity in cross-couplings is attributed to steric clashes between the Boc group and the formyl moiety .

- Thermal Stability : 1-Boc-4-formylindoline’s stability under high-temperature conditions makes it suitable for microwave-assisted syntheses, a limitation for 7-formyl derivatives .

Biological Activity

1-Boc-4-formylindoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Synthesis

1-Boc-4-formylindoline (CAS Number: 1207194-48-6) features a formyl group attached to an indoline structure, which is further protected by a Boc (tert-butyloxycarbonyl) group. The general synthetic route involves the reaction of indoline derivatives with formylating agents under controlled conditions to yield the desired compound.

Biological Activity

The biological activity of 1-Boc-4-formylindoline has been investigated in various contexts, particularly its anticancer and antimicrobial properties. Below are key findings regarding its biological effects:

Anticancer Properties

- Mechanism of Action : Preliminary studies suggest that 1-Boc-4-formylindoline may inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. This is similar to other indole derivatives that target the colchicine site on tubulin .

- In Vitro Studies : In vitro assays have shown that 1-Boc-4-formylindoline exhibits submicromolar to nanomolar IC50 values against various human tumor cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

Research has also indicated that 1-Boc-4-formylindoline possesses antimicrobial properties. Its effectiveness against certain bacterial strains suggests potential applications in treating infections.

Case Studies

Several studies have highlighted the biological efficacy of 1-Boc-4-formylindoline:

- Study on Antitumor Activity : A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry demonstrated that derivatives of indoline, including 1-Boc-4-formylindoline, inhibited tubulin polymerization, leading to significant cell cycle alterations and apoptosis in cancer cells .

- Antimicrobial Efficacy : Another investigation assessed the compound's activity against a range of pathogens, revealing promising results that warrant further exploration for therapeutic applications.

Data Summary

The following table summarizes key data related to the biological activity of 1-Boc-4-formylindoline:

| Property | Value/Description |

|---|---|

| CAS Number | 1207194-48-6 |

| Biological Targets | Tubulin (anticancer), Bacterial membranes (antimicrobial) |

| IC50 Values | Submicromolar to nanomolar for cancer cell lines |

| Mechanism of Action | Inhibition of tubulin polymerization leading to apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.